molecular formula C12H13N5O3S2 B2697676 N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide CAS No. 2309625-00-9

N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2697676
CAS RN: 2309625-00-9
M. Wt: 339.39
InChI Key: YTGCLCSUFMBHDN-UHFFFAOYSA-N
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Description

“N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide” is a complex organic compound. It contains a thiadiazole group, which is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a carbamothioyl group and a carboxamide group, both of which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiadiazole ring, the carbamothioyl group, and the carboxamide group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its reactivity, and its potential biological activities. Given the interesting properties of similar compounds, it could be a valuable area of study .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(thiadiazole-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S2/c1-19-9-4-3-7(5-10(9)20-2)13-12(21)16-15-11(18)8-6-22-17-14-8/h3-6H,1-2H3,(H,15,18)(H2,13,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCLCSUFMBHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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